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molecular formula C13H12N2OS B8421502 3-Ethoxymethyl-5-isothiocyanatoisoquinoline

3-Ethoxymethyl-5-isothiocyanatoisoquinoline

Cat. No. B8421502
M. Wt: 244.31 g/mol
InChI Key: JHWRYVWXZIRCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261993

Procedure details

A solution of carbon disulphide (16 cc) and triethylamine (4.5 cc) in pyridine (20 cc) is cooled to -10° C. A solution of 5-amino-3-ethoxymethylisoquinoline (6.5 g) in pyridine (20 cc) is added dropwise in the course of 5 minutes. The mixture is stirred for 3 hours at -10° C. and a solution of dicyclohexylcarbodiimide (6.6 g) in pyridine (20 cc) is then added. Stirring is continued, whilst leaving the reaction mixture to return to a temperature of about 20° C. The mixture is stirred for 24 hours at this temperature and then concentrated to dryness at 50° C. under reduced pressure (20 mm Hg). The residue is taken up in methylene chloride (25 cc). An insoluble material is filtered off and the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg). The residue is taken up in diisopropyl ether (200 cc). The isoluble yellow solid is isolated by filtration, washed with diisopropyl ether (20 cc) and dried. 3-Ethoxymethyl-5-isothiocyanatoisoquinoline (7 g), melting at 66° C., is obtained.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=S.C(N(CC)CC)C.[NH2:11][C:12]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[C:15]([CH2:22][O:23][CH2:24][CH3:25])[N:16]=[CH:17]2.C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[CH2:24]([O:23][CH2:22][C:15]1[N:16]=[CH:17][C:18]2[C:13]([CH:14]=1)=[C:12]([N:11]=[C:1]=[S:3])[CH:21]=[CH:20][CH:19]=2)[CH3:25]

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C(=S)=S
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
NC1=C2C=C(N=CC2=CC=C1)COCC
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at -10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
whilst leaving the reaction mixture
CUSTOM
Type
CUSTOM
Details
to return to a temperature of about 20° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 24 hours at this temperature
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 50° C. under reduced pressure (20 mm Hg)
FILTRATION
Type
FILTRATION
Details
An insoluble material is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg)
CUSTOM
Type
CUSTOM
Details
The isoluble yellow solid is isolated by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether (20 cc)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OCC=1N=CC2=CC=CC(=C2C1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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